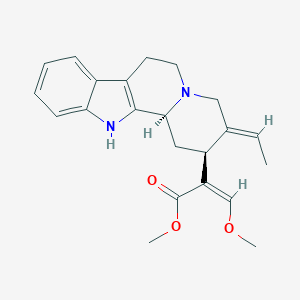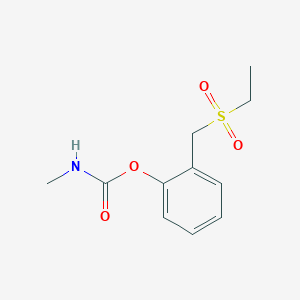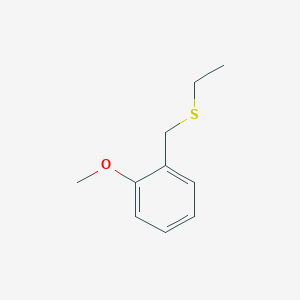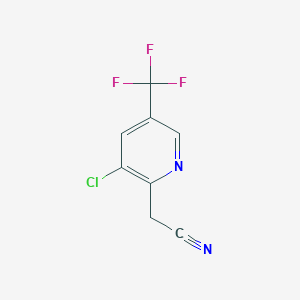
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile
概要
説明
The compound "2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile" is a chemical of interest due to its potential as a building block in organic synthesis. It is related to various pyridine derivatives that have been synthesized for their applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related pyridine derivatives has been explored in the literature. For instance, a one-step synthesis of pyrido[1,2-a]benzimidazole derivatives has been reported, which involves a multicomponent reaction including chloroacetonitrile, a compound structurally related to our compound of interest . Another study describes the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, which is a versatile intermediate for creating trifluoromethylated azaindazole derivatives . These methods highlight the importance of chloro and trifluoromethyl groups in pyridine chemistry for the synthesis of complex heterocycles.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be quite complex. For example, the structure of a zinc complex with acetonitrile and a pyridine-based ligand has been characterized, showing a six-coordinate cation with a tetradentate ligand and coordinated acetonitrile . This demonstrates the ability of pyridine and acetonitrile to form stable complexes with metals, which could be relevant for the coordination chemistry of our compound.
Chemical Reactions Analysis
Pyridine derivatives can participate in various chemical reactions. The crystal structure of a compound consisting of pyridine-3-carbonitrile and chloranilic acid linked via hydrogen bonds has been studied, showing the formation of a centrosymmetric unit and further aggregation through weak hydrogen bonds . Additionally, the kinetics and mechanism of the reaction between phenyl chloroformates and pyridines in acetonitrile have been investigated, revealing insights into the reactivity of pyridine rings in the presence of electron-withdrawing groups .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile" are not detailed in the provided papers, the studies on related compounds suggest that the presence of chloro and trifluoromethyl groups can significantly influence the reactivity, stability, and hydrogen bonding capabilities of pyridine derivatives. These properties are crucial for their potential applications in various fields, including pharmaceuticals and materials science.
科学的研究の応用
1. Alkyne Coupling Reactions
In organometallic chemistry, this compound facilitates the formation of η6-coordinated arene and pyridine complexes through alkyne coupling reactions mediated by iron(II) complexes. It aids in the highly chemo- and regioselective [2 + 2 + 2] cycloaddition reactions of C⋮C and C⋮N triple bonds (Ferré, Toupet, & Guerchais, 2002).
2. Reaction with Dithiazolium Chloride
In organic synthesis, the reaction of this compound with 4,5-dichloro-1,2,3-dithiazolium chloride in the presence of pyridine produces benzensulfonate and other derivatives. This process is significant for creating specialized organic molecules (Plakas, Kalogirou, Kourtellaris, & Koutentis, 2022).
3. Lanthanide Podates Synthesis
It is also utilized in the synthesis of lanthanide podates with predetermined structural and photophysical properties. These are used in creating heterodinuclear d−f complexes with segmental ligands containing heterocyclic imines and carboxamide binding units (Piguet et al., 1996).
4. Luminescent Properties
This compound is part of the reaction leading to the synthesis of fluorescent probes for mercury ion. It's instrumental in producing novel imidazo[1,2-a]pyridine derivatives (Shao et al., 2011).
5. Creation of Condensed Pyrrolo[b]pyrazines
In heterocyclic chemistry, it's involved in reactions leading to the formation of condensed pyrrolo[b]pyrazines. This process typically involves heating in pyridine for intramolecular cyclization (Volovenko & Dubinina, 1999).
6. Solubility Studies
It has been studied for its solubility characteristics in various organic solvents. This research is crucial for understanding its interactions and behavior in different chemical environments (Wang, Xing, Xu, & Liu, 2018).
7. Analysis in HPLC
The compound has been analyzed using high-performance liquid chromatography (HPLC), indicating its importance in analytical chemistry for quantitative analysis (Wang Yue-feng, 2007).
将来の方向性
特性
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-6-3-5(8(10,11)12)4-14-7(6)1-2-13/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFVBRUYPUNIPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CC#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585401 | |
| Record name | [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile | |
CAS RN |
157764-10-8 | |
| Record name | [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

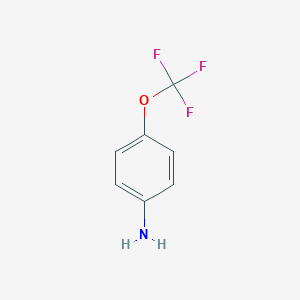
![3-Ethoxy-4-[2-(4-hydroxyphenyl)ethylamino]-3-cyclobutene-1,2-dione](/img/structure/B150134.png)
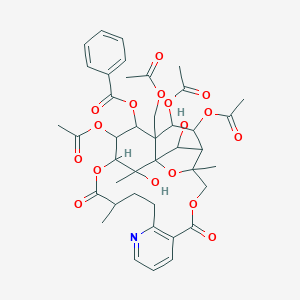
![2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide](/img/structure/B150140.png)
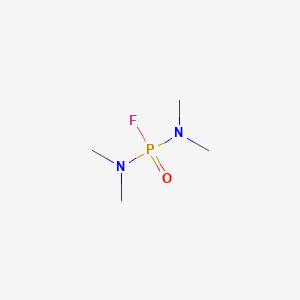
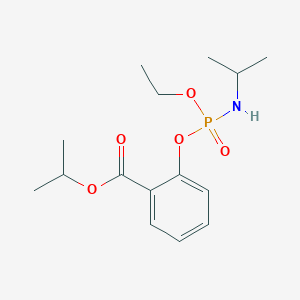
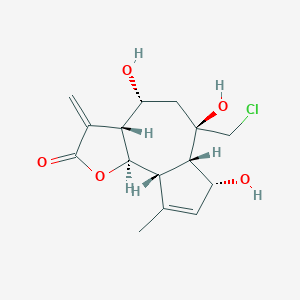
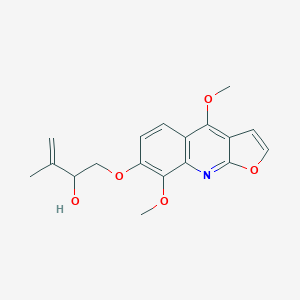
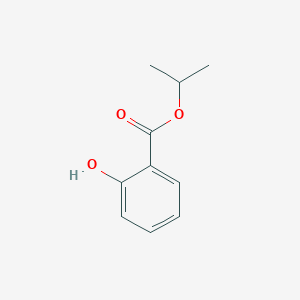

![3-Methylimidazo[1,5-a]pyrazine](/img/structure/B150156.png)
